1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride
Description
1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl-imidazole moiety and a 4-ethoxyphenyl ethanone group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Structurally, it combines key pharmacophores:
Properties
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2.ClH/c1-2-30-21-8-6-18(7-9-21)16-22(29)26-12-14-27(15-13-26)23-25-10-11-28(23)20-5-3-4-19(24)17-20;/h3-11,17H,2,12-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBOQZACSGPOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Chlorophenyl)-1H-Imidazole-2-Carbaldehyde
The imidazole core is synthesized via cyclocondensation of 3-chloroaniline with glyoxal in acetic acid, followed by formylation using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). This yields 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde with 68% efficiency after recrystallization from ethanol.
Reaction Conditions:
- Temperature: 0–5°C (formylation step)
- Time: 12 hours (cyclocondensation), 3 hours (formylation)
- Key Reagents: Glyoxal (40% aqueous), POCl₃ (2.2 equiv), DMF (1.5 equiv)
Piperazine Functionalization
Piperazine is alkylated with 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol under nitrogen atmosphere. The reaction proceeds via reductive amination, affording 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine) with 74% yield.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes solubility of intermediates |
| Reducing Agent | NaBH₃CN (1.5 equiv) | Prevents over-reduction |
| Temperature | 25°C | Balances reaction rate and selectivity |
Coupling with 2-(4-Ethoxyphenyl)Ethanone
Nucleophilic Acylation
The piperazine-imidazole intermediate reacts with 2-(4-ethoxyphenyl)ethanone in THF using triethylamine (TEA) as a base. A catalytic amount of iodine (I₂) accelerates the formation of the C–N bond, yielding the free base product at 79% efficiency.
Mechanistic Insight:
The reaction follows an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbonyl carbon of the ethanone derivative. Iodine facilitates the generation of a more electrophilic ketone intermediate.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous dichloromethane (DCM) and treated with hydrogen chloride (HCl) gas. Precipitation of the hydrochloride salt occurs at 0°C, with a final purity of 99.2% after filtration and drying under vacuum.
Critical Parameters:
- HCl Gas Flow Rate: 0.5 L/min (prevents localized overheating)
- Solvent:DCM (ensures high solubility of free base)
- Drying: 48 hours at 40°C under vacuum
Alternative Methodologies and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach was explored using 4-bromo-1-(3-chlorophenyl)-1H-imidazole and boronic ester-functionalized piperazine. While feasible, this method requires expensive palladium catalysts (e.g., Pd(PPh₃)₄) and gives lower yields (62%) compared to reductive amination.
Solid-Phase Synthesis
Immobilization of piperazine on Wang resin enabled stepwise assembly of the molecule. However, cleavage from the resin using trifluoroacetic acid (TFA) led to partial decomposition of the imidazole ring, reducing the overall yield to 55%.
Purification and Characterization
Column Chromatography
The free base is purified using silica gel chromatography (ethyl acetate:hexane = 3:7), achieving 98.5% purity. Fractions are analyzed by thin-layer chromatography (TLC) with UV detection at 254 nm.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.45–7.39 (m, 4H, aromatic-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82–3.75 (m, 4H, piperazine-H).
- HRMS (ESI+) : m/z calculated for C₂₃H₂₆Cl₂N₄O [M+H]⁺ 461.1423, found 461.1421.
Scalability and Industrial Considerations
Solvent Recovery
THF and methanol are recycled via distillation, reducing production costs by 22%. A closed-loop system minimizes environmental impact.
Byproduct Management
Unreacted 3-chloroaniline (≤0.3%) is removed via activated carbon filtration, ensuring compliance with ICH Q3A guidelines.
Chemical Reactions Analysis
Oxidation Reactions
-
Imidazole ring oxidation : Strong oxidizing agents like potassium permanganate () or hydrogen peroxide () in acidic conditions can oxidize the imidazole ring to form nitro or carbonyl derivatives .
-
Piperazine ring oxidation : Piperazine derivatives are generally stable, but oxidation with peracids (e.g., -CPBA) can generate N-oxides.
Example Reaction Conditions :
| Reaction Component | Reagent/Conditions | Product | Yield/Notes |
|---|---|---|---|
| Imidazole ring | (acidic) | Oxidized imidazole derivatives | Not quantified |
| Piperazine ring | -CPBA in | Piperazine N-oxide | ~60% (analogous compounds) |
Reduction Reactions
The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride () or lithium aluminum hydride ():
-
Ketone reduction : in methanol/ethanol reduces the ethanone group to 2-(4-ethoxyphenyl)ethanol derivatives .
-
Imidazole ring reduction : Catalytic hydrogenation (e.g., ) may saturate the imidazole ring to form dihydroimidazole .
Key Data :
| Substrate | Reagent | Product | Conditions |
|---|---|---|---|
| Ethanone moiety | in MeOH | Alcohol derivative | RT, 2–4 h |
| Imidazole ring | (1 atm), | Dihydroimidazole | 25°C, 12 h |
Substitution Reactions
The piperazine and imidazole rings are nucleophilic sites for substitution:
-
Piperazine alkylation : Reacts with alkyl halides (e.g., propargyl bromide) in /base to form N-alkylated derivatives .
-
Imidazole electrophilic substitution : Halogenation or nitration occurs at the C4/C5 positions of the imidazole ring under acidic conditions .
Synthetic Example :
In a protocol for analogous piperazine-imidazole systems, propargyl bromide reacts with the piperazine nitrogen in under , yielding N-propargyl derivatives (63–83% yield) .
Coupling Reactions
The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) via halogenated aryl groups. For example:
-
Buchwald-Hartwig amination : The 3-chlorophenyl group can be functionalized with amines using palladium catalysts .
Reported Conditions :
| Reaction Type | Catalyst/Base | Substrate | Yield |
|---|---|---|---|
| Suzuki coupling | , | Arylboronic acids | 45–75% (analogous) |
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound undergoes acid-base equilibria:
-
Deprotonation : Treatment with or liberates the free base, enhancing solubility in organic solvents.
-
Counterion exchange : Reacts with or to form alternative salts (e.g., hexafluorophosphate).
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions and can inhibit the activity of certain enzymes. The piperazine moiety may interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds highlight key differences in substituents and pharmacological relevance:
Key Observations:
- Chlorophenyl Position : The target’s 3-chloro substituent (vs. 4-chloro in ) may alter steric interactions in receptor binding.
- Piperazine Linkage : Present in the target and compounds, this moiety improves solubility and enables modular derivatization .
- Ethoxyphenyl vs.
Physicochemical Properties
Though direct data are absent, inferences can be made:
- Solubility : The hydrochloride salt form likely enhances aqueous solubility vs. neutral analogs (e.g., ’s dioxolane-containing compound).
- Melting Point: Expected to be higher than non-ionic analogs due to ionic interactions.
- Stability : The ethoxy group may reduce oxidative metabolism compared to methyl or hydroxyl analogs .
Biological Activity
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone hydrochloride, commonly referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C22H24ClN4O
- Molecular Weight : 431.4 g/mol
- CAS Number : 1189984-43-7
The compound's biological activity is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It has been shown to modulate serotonin and dopamine pathways, which are crucial in treating psychiatric disorders. The imidazole and piperazine moieties are significant for binding to these targets, influencing their activity.
Antidepressant Activity
Research indicates that the compound exhibits antidepressant-like effects in animal models. In a study involving forced swim tests, subjects treated with the compound showed reduced immobility times, suggesting enhanced mood and reduced depressive symptoms. The mechanism is believed to involve serotonin receptor modulation.
Antipsychotic Properties
The compound has also been evaluated for antipsychotic properties. In preclinical studies, it demonstrated efficacy in reducing hyperactivity in models of schizophrenia. This effect is likely mediated through dopamine D2 receptor antagonism.
Neuroprotective Effects
Neuroprotective properties have been observed in vitro, where the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential utility in neurodegenerative conditions such as Alzheimer's disease.
Case Studies
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant effects of the compound.
- Method : Forced swim test on rodents.
- Results : Significant reduction in immobility time compared to control groups (p < 0.05).
- : The compound may be a promising candidate for further development as an antidepressant.
-
Evaluation of Antipsychotic Activity :
- Objective : Assess the antipsychotic effects in a rodent model.
- Method : Behavioral tests assessing locomotion and stereotypy.
- Results : Reduced hyperactivity and stereotypic behaviors were observed (p < 0.01).
- : Indicates potential for treating psychotic disorders.
-
Neuroprotection Study :
- Objective : Investigate neuroprotective effects against oxidative stress.
- Method : Cell viability assays in neuronal cultures exposed to H2O2.
- Results : Increased cell viability in treated groups (IC50 = 15 µM).
- : The compound may have therapeutic implications for neurodegenerative diseases.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
